molecular formula C7H7BrFNO B1374856 3-Bromo-4-fluoro-2-methoxyaniline CAS No. 1257535-12-8

3-Bromo-4-fluoro-2-methoxyaniline

Cat. No.: B1374856
CAS No.: 1257535-12-8
M. Wt: 220.04 g/mol
InChI Key: STJSFBKAABBREW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methoxyaniline (CAS: 1257535-12-8) is an aromatic amine derivative with the molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . It features a bromine atom at the 3-position, fluorine at the 4-position, and a methoxy group at the 2-position of the aniline ring. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-bromo-4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSFBKAABBREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276523
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID801276523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-12-8
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoro-2-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromo-4-fluoroaniline with methoxy groups under specific reaction conditions. Another method includes the reduction of nitro compounds followed by bromination and fluorination steps .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available raw materials such as p-nitrochlorobenzene. The process includes nitration, reduction, and subsequent halogenation steps to introduce the bromine and fluorine atoms .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various substituted anilines, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

3-Bromo-4-fluoro-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methoxyaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The following table summarizes critical properties of 3-Bromo-4-fluoro-2-methoxyaniline and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity (Commercial) Key Structural Feature
This compound 1257535-12-8 C₇H₇BrFNO 220.04 Br (3), F (4), OCH₃ (2) 98% (QC-2849) Bromo, fluoro, methoxy triad
3-Bromo-5-methoxyaniline 16618-68-1 C₇H₈BrNO 202.05 Br (3), OCH₃ (5) N/A Lacks fluorine; methoxy at 5-position
2-Bromo-4-fluoro-6-methoxyaniline 354574-32-6 C₇H₇BrFNO 220.04 Br (2), F (4), OCH₃ (6) 95% (QN-2908) Isomeric bromo and methoxy positions
3-Bromo-4-fluoro-2-iodoaniline 2092868-73-8 C₆H₄BrFIN 315.91 Br (3), F (4), I (2) N/A Iodo replaces methoxy; higher weight
Key Observations:

Methoxy vs. Iodo: Replacing the methoxy group with iodine (as in 3-Bromo-4-fluoro-2-iodoaniline) introduces steric bulk and alters reactivity, favoring halogen-exchange reactions .

Positional Isomerism :

  • Analog QN-2908 (2-Bromo-4-fluoro-6-methoxyaniline) demonstrates how bromine and methoxy group positions influence electronic effects. The para-fluorine in both QN-2908 and the target compound may stabilize resonance structures, but ortho-bromine in QN-2908 increases steric hindrance .

Biological Relevance: While direct carcinogenicity data are unavailable for these compounds, suggests that methyl-substituted aminoazo dyes show inverse correlations between substituent positions and carcinogenic activity. By analogy, the prime-ring substituents (Br, F, OCH₃) in this compound may influence protein-binding behavior and metabolic pathways .

Research Findings and Implications

Reactivity Trends

  • Nucleophilic Substitution: The fluorine atom in this compound may direct electrophilic attacks to the ortho/para positions, while bromine’s electron-withdrawing effect could deactivate the ring compared to non-halogenated analogs.
  • Cross-Coupling Efficiency : The methoxy group’s electron-donating nature likely enhances stability in palladium-catalyzed reactions, whereas iodo analogs may exhibit faster oxidative addition due to weaker C–I bonds .

Physicochemical Properties

  • Solubility : Fluorine and methoxy groups increase hydrophilicity compared to 3-Bromo-5-methoxyaniline, which lacks fluorine .
  • Thermal Stability : Higher molecular weight analogs like 3-Bromo-4-fluoro-2-iodoaniline may exhibit lower melting points due to increased van der Waals interactions .

Biological Activity

3-Bromo-4-fluoro-2-methoxyaniline is an organic compound with significant biological activity, characterized by its unique molecular structure. This compound, with the molecular formula C₇H₈BrFNO and a molecular weight of approximately 221.05 g/mol, contains bromine and fluorine substituents that enhance its interaction with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The structural arrangement of this compound is crucial for its biological activity. The presence of halogen atoms (bromine and fluorine) and a methoxy group influences its chemical reactivity and potential interactions with enzymes and receptors. This compound's ability to modulate biological processes is attributed to these substituents, which can affect binding affinities and specificity towards various biological targets.

PropertyValue
Molecular FormulaC₇H₈BrFNO
Molecular Weight221.05 g/mol
Chemical StructureChemical Structure

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Research indicates that this compound can alter enzyme activity and receptor binding due to its structural features. The halogen atoms may enhance binding affinity, while the methoxy group can participate in hydrogen bonding, stabilizing interactions with biological targets .

Biological Activity

Studies have demonstrated that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.
  • Cell Proliferation Effects : Research indicates that it may influence cell proliferation rates, which is crucial for cancer research.

Case Studies

  • Antimicrobial Studies : In a study assessing the antimicrobial efficacy of various anilines, this compound demonstrated significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Studies : A detailed investigation into the binding affinity of this compound with various enzymes revealed that modifications in the structure could lead to enhanced inhibition rates. For example, derivatives with additional functional groups showed improved enzyme inhibition compared to the parent compound.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines indicated that this compound could reduce cell viability at certain concentrations, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Bromo-3-fluoro-2-methoxyanilineBromine at 4-positionSimilar enzyme inhibition
1-Bromo-3-fluoro-2-methoxybenzeneBromine at 1-positionLower binding affinity
2-Bromo-4,6-difluoroanisoleTwo fluorines at positions 4 and 6Reduced antimicrobial activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-2-methoxyaniline
Reactant of Route 2
3-Bromo-4-fluoro-2-methoxyaniline

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